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Compound of Interest

Compound Name: Hydroxystannane

Cat. No.: B3424226

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum
chemical calculations to the study of stannane compounds. Stannanes, or organotin
compounds, are of significant interest across various scientific disciplines, including materials
science, catalysis, and medicinal chemistry. The unique properties of the tin atom, with its
accessible d-orbitals and range of coordination numbers, make computational modeling an
invaluable tool for understanding and predicting the behavior of these molecules. This guide
summarizes key quantitative data, details common experimental and computational
methodologies, and provides visual representations of relevant chemical processes.

Data Presentation: A Comparative Summary of
Stannane Properties

Quantum chemical calculations provide a powerful means to predict and analyze the geometric
and electronic properties of stannane compounds. The following tables summarize key
guantitative data from both experimental and computational studies, offering a comparative
view of important molecular parameters.

Table 1: Selected Bond Lengths in Stannane Compounds
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Experimental ] Calculated
Computational
Compound Bond Bond Length Bond Length
Method
(R) (A)
Tetramethylstann
Sn-C 2.144 PBE1PBE 2.164[1]
ane (TMSn)
Triphenylstannyl
N-acetyl-L- Sn-S 2.435 - -
cysteinate
Triphenylstannyl
N-acetyl-L- Sn-O 2.138 - -
cysteinate
(B)-1-
(tributylstannyl)-1 ~ Sn-C(sp2) - DFT 2.158
-octene
Dibutyltin(IV)
_ Sn-O 2.106 B3LYP/LANL2DZ  2.155
glycylglycinate
Dibutyltin(IV)
_ Sn-N 2.193 B3LYP/LANL2DZ 2.261
glycylglycinate
Pyridyl Stannane
T Sn-N 2.888(2) r2SCAN-3c 2.50[2]
Derivative
Dihalo-pyridyl
Sn-N ~2.37 MO05-2X-GD3 2.43[2]
Stannane
Tin Allene
C=Sn - - 1.9787(15)[3]
Analogue

Table 2: Selected Bond Angles in Stannane Compounds
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Experimental Computational Calculated
Compound Angle
Bond Angle (°) Method Bond Angle (°)
Dibutyltin(IV)
) O-Sn-N 154.5 B3LYP/LANL2DZ 152.9
glycylglycinate
Dibutyltin(IV)
) C-Sn-C 134.6 B3LYP/LANL2DZ 132.1
glycylglycinate
Pyridyl Stannane
o C-Sn-N 165.14(7) - -[2]
Derivative
Dihalo-pyridyl 76.7(2) -
pyrey Equatorial angles @) - -[2]
Stannane 136.9(2)
Tin Allene
C-Sn-C - - 178.06(6)[3]
Analogue

Table 3: 119Sn NMR Chemical Shifts

Experimental Calculated
Coordination 119Sn Computational 119Sn
Compound . . . .
Number Chemical Shift Method Chemical Shift
(ppm) (ppm)
Tetramethylstann
0.0 (reference) - -
ane (TMSn)
Pyridyl Stannane
Y _ Y _ -104.3 - 2]
Derivative
Dihalo-pyridyl
pyrey -182.7 - -[2]
Stannane
Table 4: Selected Vibrational Frequencies (cm-1)
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Vibrational Experimental Computational Calculated
Compound
Mode Frequency Method Frequency
Trimethylvinylsta  v(Sn-Csp3) 530
nnane asymmetric
Trimethylvinylsta ~ v(Sn-Csp3) 1o
nnane symmetric
Trimethylvinylsta
v(Sn-Csp2) 482 - -
nnane
(3-Ox0-3H-
benzol[flchromen
-1yl) methyl N,N-  C=0 stretch 1708.6 B3LYP 1728[4]
dimethylcarbamo
dithioate

Table 5: Calculated Reaction Energies

Calculated Reaction

Reaction Computational Method
Energy (kcal/mol)
NH3 + OH - NH2 + H20 Multiple methods 2.48[5]
NH3 + O - NH2 + OH Multiple methods 4.86[5]
NH3 +H — NH2 + H2 Multiple methods 11.82[5]
NH3 + CH3 - NH2 + CH4 Multiple methods 13.80[5]

Experimental Protocols

The synthesis and characterization of stannane compounds are crucial for validating
computational models and for their practical application. Below are detailed methodologies for
key experiments commonly employed in organotin chemistry.

Synthesis of Organotin(lV) Carboxylates
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A general and widely used method for the synthesis of organotin(lV) carboxylates involves the

reaction of organotin(IV) halides with the desired carboxylic acid or its salt.

Materials:

Triorganotin(IV) chloride (e.g., triphenyltin chloride, tributyltin chloride, trimethyltin chloride)
Carboxylic acid ligand (e.g., benzamidomethionine)

Anhydrous organic solvent (e.g., n-hexane, benzene, acetone, methanol, ethanol)

Reflux apparatus

Magnetic stirrer and hotplate

Procedure:

Dissolve the carboxylic acid ligand in the chosen anhydrous organic solvent in a round-
bottom flask equipped with a magnetic stir bar.

In a separate flask, dissolve an equimolar amount of the triorganotin(lV) chloride in the same
solvent.

Slowly add the organotin solution to the carboxylic acid solution while stirring.

Attach a reflux condenser to the flask and heat the reaction mixture to reflux for a specified
period (typically several hours), monitoring the reaction progress by techniques like Thin
Layer Chromatography (TLC).

After the reaction is complete, allow the mixture to cool to room temperature.
Remove the solvent under reduced pressure using a rotary evaporator.

The resulting solid product is then purified by recrystallization from a suitable solvent to yield
the desired organotin(IV) carboxylate.
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119Sn Nuclear Magnetic Resonance (NMR)
Spectroscopy

119Sn NMR is a powerful technique for characterizing the coordination environment of the tin
atom in stannane compounds.[6]

Instrumentation:
o High-field NMR spectrometer equipped with a multinuclear probe.
Sample Preparation:

» Dissolve a sufficient amount of the stannane compound in a suitable deuterated solvent
(e.g., CDCI3, C6D6).

¢ Transfer the solution to an NMR tube.

Data Acquisition:

Tune the NMR probe to the 119Sn frequency.

e Acquire a one-dimensional 119Sn NMR spectrum. Proton decoupling is typically used to
simplify the spectrum and improve the signal-to-noise ratio.

e Use a suitable reference standard, such as tetramethyltin (SnMe4), setting its chemical shift
to O ppm.

e Process the acquired Free Induction Decay (FID) with appropriate window functions and
Fourier transformation to obtain the final spectrum.

o The chemical shift of the 119Sn resonance provides information about the coordination
number and the electronic environment of the tin atom.[6] For more complex structures, two-
dimensional NMR experiments like 1H-119Sn HMBC can be employed to establish
connectivity.

Quantum Chemical Calculation Protocols
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Density Functional Theory (DFT) is the most widely used quantum chemical method for
studying stannane compounds due to its favorable balance of accuracy and computational
cost.

Geometry Optimization and Vibrational Frequency
Calculation

This protocol outlines a typical workflow for obtaining the optimized geometry and vibrational
frequencies of a stannane molecule.

Software:

¢ A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.
Procedure:

e Input File Preparation:

o Define the initial molecular geometry of the stannane compound. This can be done using
Cartesian coordinates or Z-matrix format.

o Specify the charge and spin multiplicity of the molecule.
o Choose a suitable level of theory:

» Functional: Hybrid functionals like B3LYP or PBEO are commonly used. For systems
where dispersion interactions are important, dispersion-corrected functionals such as
B3LYP-D3 are recommended.[7] The M06-2X functional has also shown good
performance for organometallic systems.

» Basis Set: For the tin atom, a basis set that includes effective core potentials (ECPS)
like LANL2DZ is often employed to account for relativistic effects.[7] For lighter atoms
(C, H, N, O), Pople-style basis sets (e.g., 6-31G(d,p)) or Dunning's correlation-
consistent basis sets (e.g., cc-pVTZ) are common choices.

o Include keywords for geometry optimization (Opt) and frequency calculation (Freq).
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» Execution:
o Submit the input file to the quantum chemistry software for calculation.
e Analysis of Results:

o Geometry Optimization: Verify that the optimization has converged to a true minimum on
the potential energy surface. This is confirmed by the absence of imaginary frequencies in
the subsequent frequency calculation. The output will provide the optimized bond lengths,
bond angles, and dihedral angles.

o Vibrational Frequencies: The output will list the calculated vibrational frequencies. These
can be compared with experimental IR and Raman data. It is common practice to scale
the calculated frequencies by an empirical factor to improve agreement with experimental

values.[4]

NMR Chemical Shift Calculation

Calculating NMR chemical shifts can aid in the structural elucidation of stannane compounds.

Procedure:

o Geometry Optimization: First, perform a geometry optimization of the stannane molecule
using a reliable DFT method as described above.

 NMR Calculation Input:
o Use the optimized geometry as the input for a separate NMR calculation.

o Employ the Gauge-Independent Atomic Orbital (GIAO) method, which is a standard and
accurate approach for calculating NMR shielding tensors.

o Choose a suitable functional and basis set. Functionals and basis sets used for geometry
optimization are often suitable for NMR calculations as well. For heavy atoms like tin,
relativistic effects can be significant, and methods like the Zeroth-Order Regular
Approximation (ZORA) may be necessary for high accuracy.[8]
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o Include a reference compound, typically tetramethyltin (TMSn), and calculate its shielding

tensor at the same level of theory.

o Execution and Analysis:

o Run the NMR calculation.

o The calculated chemical shift is obtained by subtracting the calculated isotropic shielding

value of the nucleus of interest from the isotropic shielding value of the reference

compound.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and

workflows relevant to the study of stannane compounds.
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Figure 1: A typical experimental and computational workflow for studying stannane
compounds.
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Figure 2: Simplified reaction scheme for the synthesis of a tetraorganostannane via a Grignard
reaction.
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Figure 3: A logical workflow for performing DFT calculations on a stannane compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. researchgate.net [researchgate.net]

¢ 2. mdpi.com [mdpi.com]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b3424226?utm_src=pdf-body-img
https://www.benchchem.com/product/b3424226?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Calculated-Sn-C-Bond-Distance-d-pm_tbl1_5392749
https://www.mdpi.com/2304-6740/12/4/122
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3424226?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

3. Atin analogue of propadiene with cumulated C[double bond, length as m-dash]Sn double
bonds - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00093E [pubs.rsc.org]

4. researchgate.net [researchgate.net]

5. Kinetic Study on the Reactions of NH3 Oxidation and NO Formation in NH3/CH4
Combustion - PMC [pmc.ncbi.nim.nih.gov]

6. (Sn) Tin NMR [chem.ch.huji.ac.il]

7. A density functional theory insight into the structure and reactivity of diphenyltin(1V)
derivative of glycylphenylalan... [ouci.dntb.gov.ua]

8. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Quantum Chemical Calculations on Stannane
Compounds: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3424226#quantum-chemical-calculations-on-
stannane-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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